N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzyl group and a methoxyphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 4-methoxybenzylamine with 2-(2-methoxyphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)ethylamine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy groups and the amide functionality play crucial roles in its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-methoxybenzyl)-2-(2-chlorophenoxy)acetamide: Contains a chloro group instead of a methoxy group.
N-(4-methoxybenzyl)-2-(2-nitrophenoxy)acetamide: Features a nitro group in place of the methoxy group.
Uniqueness
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy in various applications.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-14-9-7-13(8-10-14)11-18-17(19)12-22-16-6-4-3-5-15(16)21-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDXFNYNMVCNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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